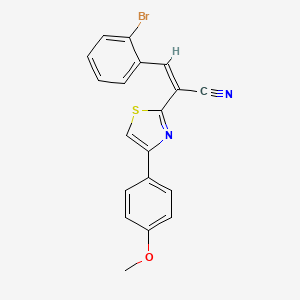
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN2OS and its molecular weight is 397.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476670-11-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₃BrN₂OS
- Molecular Weight : 397.3 g/mol
- Chemical Structure : The compound features a thiazole moiety linked to an acrylonitrile group, which is known for its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
| Study | Cell Lines Tested | IC₅₀ (µg/mL) | Remarks |
|---|---|---|---|
| Study A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Significant cytotoxicity observed. |
| Study B | HT29 (human colorectal carcinoma) | 1.61 ± 1.92 | Effective growth inhibition compared to standard drugs like doxorubicin. |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxicity against various cancer cell lines .
2. Antimicrobial Activity
Thiazole derivatives have also demonstrated promising antimicrobial properties.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 µg/mL |
| Compound 2 | Escherichia coli | 25 µg/mL |
These compounds were found to exhibit activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
3. Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been explored in various experimental models.
- Mechanism : The anticonvulsant activity is thought to be related to the modulation of neurotransmitter systems and ion channels.
- Findings : Certain thiazole compounds have shown significant protection against seizure-induced mortality in animal models .
Case Study 1: Anticancer Efficacy
In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was tested against A431 and HT29 cells. The results indicated that this compound significantly inhibited cell proliferation with IC₅₀ values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were screened for antimicrobial activity against common pathogens. The results showed that compounds similar to this compound exhibited MIC values that suggest they could serve as effective alternatives to traditional antibiotics .
Eigenschaften
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDOXSEXUTDHT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














